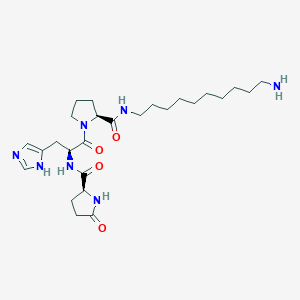
5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-prolinamide
Description
“5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-prolinamide” is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds
Properties
CAS No. |
62146-79-6 |
|---|---|
Molecular Formula |
C26H43N7O4 |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-(10-aminodecylcarbamoyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H43N7O4/c27-13-7-5-3-1-2-4-6-8-14-29-25(36)22-10-9-15-33(22)26(37)21(16-19-17-28-18-30-19)32-24(35)20-11-12-23(34)31-20/h17-18,20-22H,1-16,27H2,(H,28,30)(H,29,36)(H,31,34)(H,32,35)/t20-,21-,22-/m0/s1 |
InChI Key |
WSTOXKDPZBLPPY-FKBYEOEOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCCCCCCCCCCN |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCCCCCCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-prolinamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the histidyl residue.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: Substitution reactions may involve the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Formation of N-oxides or sulfoxides.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Materials Science: Potential use in the development of novel materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Protein-Protein Interactions: Studying interactions between proteins and peptides.
Medicine
Drug Development: Potential use as a therapeutic agent or a lead compound in drug discovery.
Diagnostics: Use in diagnostic assays to detect specific biomolecules.
Industry
Biotechnology: Applications in the production of biopharmaceuticals.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of “5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-prolinamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cell surface receptors, modulating signal transduction pathways.
Proteins: Interacting with proteins to alter their function or stability.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-L-prolyl-L-histidyl-L-prolinamide: Lacks the 10-aminodecyl group, potentially altering its biological activity.
5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-alaninamide: Substitution of prolinamide with alaninamide, affecting its properties.
Uniqueness
“5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-prolinamide” is unique due to the presence of the 10-aminodecyl group, which may enhance its interaction with biological membranes or proteins, leading to distinct biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


